6-chloro-N-methyl-3-nitropyridin-2-amine
Overview
Description
6-chloro-N-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Synthesis Analysis
The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine involves selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid .Molecular Structure Analysis
The molecular formula of 6-chloro-N-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 . The IUPAC name is N-(6-chloro-3-nitro-2-pyridinyl)-N-methylamine . The InChI code is 1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) .Chemical Reactions Analysis
6-chloro-N-methyl-3-nitropyridin-2-amine is an important intermediate used in organic synthesis . It can undergo various chemical reactions to form different compounds, contributing to the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .Physical And Chemical Properties Analysis
6-chloro-N-methyl-3-nitropyridin-2-amine has a molecular weight of 187.59 . It is a pale-yellow to yellow-brown solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Scientific Research Applications
Formation of Aminals via Pummerer Rearrangement
A study by Rakhit, Georges, and Bagli (1979) explored the reaction of 2-amino-3-nitropyridine, a related compound to 6-chloro-N-methyl-3-nitropyridin-2-amine, with acid chlorides. This reaction unexpectedly produced aminals such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. These aminals were formed via a Pummerer type rearrangement, indicating potential applications in the synthesis of complex nitrogen-containing compounds (Rakhit, Georges, & Bagli, 1979).
Synthesis of Isoquinolin-Amine Derivatives
Wydra et al. (2021) described the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This compound was synthesized via a three-step procedure including Buchwald–Hartwig arylamination. The synthesized compound was evaluated for its inhibitory potency against selected kinases, demonstrating its potential application in medicinal chemistry (Wydra et al., 2021).
Selective Vicarious Nucleophilic Amination
Bakke, Svensen, and Trevisan (2001) conducted research on the selective vicarious nucleophilic amination of 3-nitropyridines, which are structurally related to 6-chloro-N-methyl-3-nitropyridin-2-amine. This study demonstrated a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, showcasing applications in the development of novel aminated pyridine derivatives (Bakke, Svensen, & Trevisan, 2001).
Improving Drug Solubility
Machado et al. (2013) explored the use of ultrasound irradiation to improve the solubility of drug-like compounds. They prepared a series of amine salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound similar to 6-chloro-N-methyl-3-nitropyridin-2-amine. This study highlights the potential of ultrasound-assisted methods in enhancing the solubility of drug compounds, which could be applied to 6-chloro-N-methyl-3-nitropyridin-2-amine derivatives (Machado et al., 2013).
Soil Sorption-Desorption Studies
Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils. Imidacloprid, chemically related to 6-chloro-N-methyl-3-nitropyridin-2-amine, showed varied sorption behavior in different soils, indicating the environmental fate and mobility of similar nitropyridine compounds. This research is crucial for understanding the environmental impact of such compounds (Cox, Koskinen, & Yen, 1997).
Oxidative Methylamination of Nitropyridines
Szpakiewicz and Wolniak (1999) conducted a study on the oxidative methylamination of nitropyridines, including derivatives similar to 6-chloro-N-methyl-3-nitropyridin-2-amine. Their research showed the potential for various chemical modifications of nitropyridines, which could lead to the development of new compounds with diverse applications in chemical synthesis (Szpakiewicz & Wolniak, 1999).
Reductive Amination Using Cobalt Oxide Nanoparticles
Senthamarai et al. (2018) explored the reductive amination process for the synthesis of N-methylated and N-alkylated amines using Co3O4-based catalysts. This method could potentially be applied to the functionalization of 6-chloro-N-methyl-3-nitropyridin-2-amine, enabling the synthesis of a wide range of amine derivatives for use in various chemical and pharmaceutical applications (Senthamarai et al., 2018).
Synthesis of N-1 Substituted Pyridines
Ducrocq, Bisagni, Rivalle, and Mispelter (1979) investigated the substitution of 4-chloro-3-nitropyridine with primary aromatic amines. This process, involving a ring-opening mechanism, could be applicable to the chemical modification of 6-chloro-N-methyl-3-nitropyridin-2-amine, providing insights into the synthesis of N-1 substituted pyridine derivatives (Ducrocq, Bisagni, Rivalle, & Mispelter, 1979).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Relevant Papers There are several peer-reviewed papers and technical documents related to 6-chloro-N-methyl-3-nitropyridin-2-amine available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and applications.
properties
IUPAC Name |
6-chloro-N-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUWSEJQFZDJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444320 | |
Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-3-nitropyridin-2-amine | |
CAS RN |
33742-70-0 | |
Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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